molecular formula C14H19BrN2O3 B11796089 Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate

Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate

Cat. No.: B11796089
M. Wt: 343.22 g/mol
InChI Key: IOYRATFUWAQTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol . It is often used in various chemical reactions and research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

IOYRATFUWAQTQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br

Origin of Product

United States

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